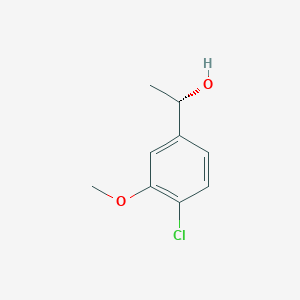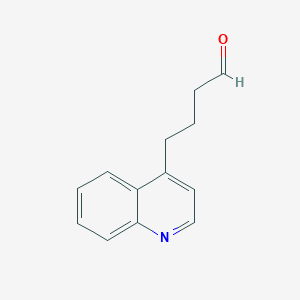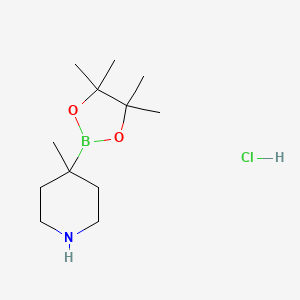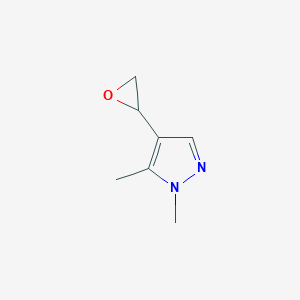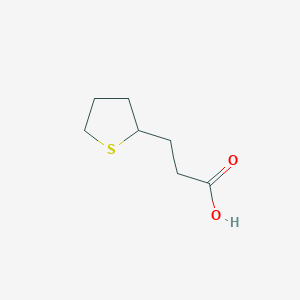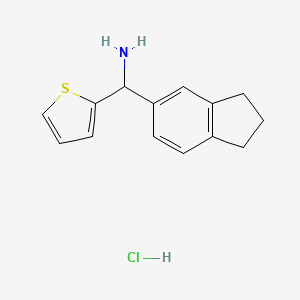
1-(Ethylthio)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylthio)but-3-en-2-one is an organic compound with the molecular formula C6H10OS and a molecular weight of 130.21 g/mol . It is characterized by the presence of an ethylthio group attached to a butenone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Ethylthio)but-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of acetone with 3-ethylthio butyraldehyde in the presence of a nitrogen-containing base catalyst . This method is advantageous due to its simplicity, high yield, and environmentally friendly nature.
Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing processes that ensure high purity and consistency. Companies like ChemScene offer bulk custom synthesis and procurement services for this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethylthio)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding alcohols or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the ethylthio group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted butenones depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Ethylthio)but-3-en-2-one has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Ethylthio)but-3-en-2-one involves its reactivity towards nucleophiles and electrophiles. The ethylthio group can undergo cleavage under acidic conditions, generating thiols that participate in conjugate addition reactions with α,β-unsaturated ketones . This reactivity is crucial for its role in forming β-keto sulfides and other derivatives.
Comparaison Avec Des Composés Similaires
4,4-Bis(ethylthio)but-3-en-2-one: This compound is similar in structure but contains two ethylthio groups.
3-Buten-2-one, 1-(benzylthio)-: Another similar compound, where the ethylthio group is replaced by a benzylthio group, offering different reactivity and applications.
Uniqueness: 1-(Ethylthio)but-3-en-2-one is unique due to its specific reactivity profile, particularly in thio-Michael addition reactions. Its ability to generate thiols in situ under mild conditions makes it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H10OS |
|---|---|
Poids moléculaire |
130.21 g/mol |
Nom IUPAC |
1-ethylsulfanylbut-3-en-2-one |
InChI |
InChI=1S/C6H10OS/c1-3-6(7)5-8-4-2/h3H,1,4-5H2,2H3 |
Clé InChI |
OTPJHJUVBZWNSP-UHFFFAOYSA-N |
SMILES canonique |
CCSCC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


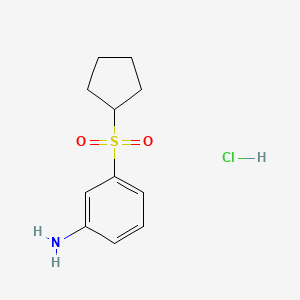
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B13606804.png)

![Spiro[3.5]nonane-7-sulfonyl fluoride](/img/structure/B13606810.png)

